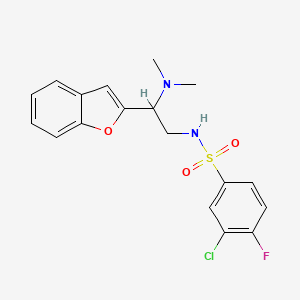

![molecular formula C27H28N2O5S B2897163 2-(4-苄基苯甲酰胺基)-4,5-二氢噻吩并[2,3-c]吡啶-3,6(7H)-二羧酸二乙酯 CAS No. 864926-66-9](/img/structure/B2897163.png)

2-(4-苄基苯甲酰胺基)-4,5-二氢噻吩并[2,3-c]吡啶-3,6(7H)-二羧酸二乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

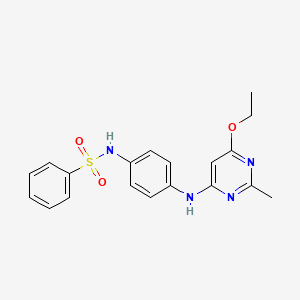

3,6-diethyl 2-(4-benzylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate is a complex organic compound that belongs to the class of thienopyridine derivatives

科学研究应用

杂环化合物的合成

研究重点是 2-(4-苄基苯甲酰胺基)-4,5-二氢噻吩并[2,3-c]吡啶-3,6(7H)-二羧酸二乙酯作为构建杂环体系的多功能起始原料。Ahmed (2002) 利用该化合物合成新型吡啶并[4′,3′:4,5]噻吩并[2,3-d]嘧啶和相关的稠合 1,2,4-三唑和 1,3,4-噻二唑衍生物,证明了其在创建多样化杂环骨架中的潜力 E. Ahmed, 2002.

晶体学分析

该化合物也因其晶体学性质而受到研究。Armas 等人(2003 年)描述了相关化合物的结晶,展示了其在理解分子结构和分子间相互作用中的用途,这对于药物设计和材料科学至关重要 H. D. Armas, O. Peeters, N. Blaton, C. J. Ranter, M. S. Navarro, Esperanza Salfrán Solano, Y. V. Reyes, E. O. Rodríguez, 2003.

生物学评估

在 Bhoi 等人的研究中(2016 年),通过微波辅助方法合成了含有 4H-嘧啶并[2,1-b]苯并噻唑的新型苯并噻唑衍生物。该研究强调了该化合物在开发具有潜在抗菌、抗氧化和抗结核活性的新分子中的作用 Manoj N. Bhoi, Mayuri A. Borad, E. Pithawala, H. Patel, 2016.

抗胆碱酯酶活性

Pietsch 等人(2007 年)研究了 2-(4-苄基苯甲酰胺基)-4,5-二氢噻吩并[2,3-c]吡啶-3,6(7H)-二羧酸二乙酯的衍生物的抗胆碱酯酶活性。这项研究有助于了解该化合物的潜在治疗应用,特别是在治疗与胆碱酯酶抑制相关的疾病方面 M. Pietsch, M. Nieger, M. Gütschow, 2007.

分析化学应用

Lee 等人(2020 年)开发了一种基于 2-(4-苄基苯甲酰胺基)-4,5-二氢噻吩并[2,3-c]吡啶-3,6(7H)-二羧酸二乙酯结构的荧光探针,用于选择性和轻松检测血清中的 H2S。这项研究说明了该化合物在设计用于生物和环境分析的灵敏且选择性探针中的用途 Suji Lee, Dan-Bi Sung, Jong Seok Lee, M. Han, 2020.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-diethyl 2-(4-benzylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-aminothiophene with ethyl acetoacetate under acidic conditions to form the thienopyridine core. This intermediate is then subjected to further functionalization through amide bond formation with 4-benzylbenzoic acid, followed by esterification with ethanol to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine core, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the ester moieties, converting them to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

- Substitution

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

属性

IUPAC Name |

diethyl 2-[(4-benzylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O5S/c1-3-33-26(31)23-21-14-15-29(27(32)34-4-2)17-22(21)35-25(23)28-24(30)20-12-10-19(11-13-20)16-18-8-6-5-7-9-18/h5-13H,3-4,14-17H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTLZGBABKPQHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cycloheptyl-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2897080.png)

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2897081.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(phenyl)methanone](/img/structure/B2897084.png)

![[(4-Methylphenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2897089.png)

![4-{1-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2897093.png)

![(E)-4-(Dimethylamino)-N-[2-(5,5-dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-enamide](/img/structure/B2897102.png)